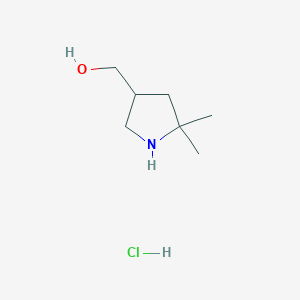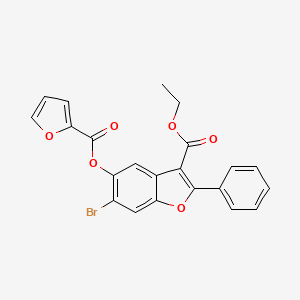![molecular formula C25H22N6O4S B3018723 Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone CAS No. 893271-90-4](/img/structure/B3018723.png)
Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves high-temperature reactions and the formation of energetic materials. For instance, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound with a furazan ring similar to the furan ring in our compound of interest, was achieved by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at 180 °C . This suggests that the synthesis of our compound may also involve high-temperature conditions to facilitate the formation of the complex ring systems.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was determined using 1H NMR, 13C NMR, FT-IR spectroscopy, and MS, along with single-crystal X-ray diffraction . These techniques are crucial for confirming the molecular structure of complex organic compounds, including the one we are analyzing.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC). These compounds exhibit moderate thermal stabilities, with decomposition temperatures ranging from 159 to 246 °C . Additionally, they are insensitive to impact and friction, which is a desirable property for energetic materials. The vibrational properties of these compounds have also been investigated through DFT studies, providing insights into their stability and reactivity .
Scientific Research Applications
Antimicrobial Activity
Compounds derived from furan-2-carbohydrazide, including those incorporating 1,2,4-triazole, have been investigated for their antimicrobial properties. A study by Başoğlu et al. (2013) explored the design, synthesis, and antimicrobial activities of azole derivatives, highlighting some compounds' activity against tested microorganisms (Başoğlu et al., 2013).
Antibacterial Activity
The synthesis and characterization of derivatives related to Terazosin hydrochloride showed promising antibacterial activities. Kumar et al. (2021) prepared derivatives including 1,4-bis-(furan-2-yl-carbonl) piperazine and assessed their effectiveness against various bacteria, comparing their activity with the standard drug ciprofloxacin (Kumar et al., 2021).
Synthesis of Novel Compounds
Abdelhamid et al. (2012) reported on the synthesis of naphtho[2,1-b]furan-2-yl) derivatives, including pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of furan derivatives in creating compounds with potential biological activities (Abdelhamid et al., 2012).
Anticorrosive Applications
Singaravelu et al. (2022) explored the corrosion inhibition of mild steel using organic inhibitors including furan-2-yl derivatives. Their study indicates that such compounds can significantly increase corrosion resistance, offering insights into their application in materials science (Singaravelu et al., 2022).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its biological activities. Additionally, its potential applications in various fields, such as medicine and materials science, could be explored .
Mechanism of Action
Target of Action
Related compounds have been found to interact with theAdenosine receptor A2a . This receptor plays a crucial role in many biochemical processes, including inflammation and neurotransmission.
Mode of Action
The exact mode of action of this compound is currently unknown. This can lead to changes in cellular signaling and function .
Biochemical Pathways
adenosine signaling . Adenosine receptors play a key role in various physiological processes, including immune response, sleep regulation, and vasodilation .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, ie, the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
Based on its potential target, it may modulate immune response, sleep regulation, and vasodilation .
properties
IUPAC Name |
furan-2-yl-[4-[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O4S/c1-17-8-10-18(11-9-17)36(33,34)24-23-26-22(19-5-2-3-6-20(19)31(23)28-27-24)29-12-14-30(15-13-29)25(32)21-7-4-16-35-21/h2-11,16H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWORGFQYCWNBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C(=O)C6=CC=CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3018641.png)



![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B3018650.png)






![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018660.png)

![2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B3018663.png)